molecular formula C11H8F2N2O4 B104800 Marbofloxacin Impurity A CAS No. 115551-40-1

Marbofloxacin Impurity A

Cat. No. B104800
CAS RN: 115551-40-1
M. Wt: 270.19 g/mol
InChI Key: GORYSGPURSAYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marbofloxacin Impurity A is a high-quality pharmaceutical-grade reference standard used in pharmaceutical R&D, QC analysis, and Pharmacokinetic & Drug metabolism studies . It is derived from Marbofloxacin, a fluoroquinolone antibiotic . It exhibits high bactericidal activity against a broad spectrum of aerobic Gram-negative and some Gram-positive bacteria, as well as Mycoplasma spp .


Synthesis Analysis

The synthesis of Marbofloxacin and its intermediates has been described in various patents . One approach involves the reaction of an intermediate with alkali metal hydroxide in aqueous media . The starting material used is 2,3,4,5-tetrafluorobenzoic acid .


Molecular Structure Analysis

Marbofloxacin Impurity A has the molecular formula C11H8F2N2O4 . Its chemical name is 6,7-Difluoro-8-hydroxy-1-(methylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Marbofloxacin and its intermediates are complex and involve multiple steps . The exact reactions for the synthesis of Marbofloxacin Impurity A are not explicitly mentioned in the available literature.


Physical And Chemical Properties Analysis

Marbofloxacin Impurity A is a pale yellow, crystalline powder . It has a molar mass of 270.19 g/mol . It is soluble in water, slightly soluble in ethanol, and very soluble in methanol .

Scientific Research Applications

Pharmaceutical Research

Marbofloxacin Impurity A is a useful reference standard in pharmaceutical research . It can be used in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies .

Identification of Unknown Impurities

This compound can be used in the identification of unknown impurities in pharmaceutical products . This is crucial for ensuring the safety and efficacy of the drugs.

Assessment of Genotoxic Potential

Marbofloxacin Impurity A can be used in the assessment of genotoxic potential . This is important in evaluating the potential risks associated with the use of pharmaceutical products.

Veterinary Medicine

Marbofloxacin, the parent compound of Marbofloxacin Impurity A, is a second-generation fluoroquinolone used in veterinary medicine . It has a broad spectrum of action, low toxicity, and limited development of bacterial resistance .

Analysis of Food Matrices

Analytical methods for Marbofloxacin, including its impurities, are often used for the analysis of food matrices . This is important for ensuring food safety, especially in products derived from animals treated with Marbofloxacin.

Analysis of Biological Matrices

Marbofloxacin and its impurities can also be analyzed in biological matrices . This is crucial in pharmacokinetic studies and in monitoring drug levels in treated animals.

Analysis of Pharmaceutical Matrices

Analytical methods for Marbofloxacin and its impurities are used for the analysis of pharmaceutical matrices . This ensures the quality of the finished pharmaceutical product.

Development of New Analytical Methods

There is a gap in the literature in relation to other analytical methods for the analysis of Marbofloxacin and its impurities . This opens up opportunities for the development of new methods that are faster, more sustainable, and ecologically correct .

Mechanism of Action

Marbofloxacin Impurity A, also known as N,O-Desmethylene 10-Despiperazino-10-fluoro Marbofloxacin, is a derivative of Marbofloxacin, a third-generation fluoroquinolone antibiotic . The following sections will cover the various aspects of its mechanism of action.

Target of Action

The primary target of Marbofloxacin and its derivatives is bacterial DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria .

Mode of Action

Marbofloxacin and its derivatives, including Marbofloxacin Impurity A, act by inhibiting the activity of bacterial DNA gyrase . This inhibition prevents the synthesis of bacterial DNA, leading to rapid bactericidal activity .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription processes in bacteria . This disruption in the biochemical pathways leads to the death of the bacteria, exhibiting the bactericidal effect of Marbofloxacin and its derivatives .

Pharmacokinetics

The pharmacokinetics of Marbofloxacin has been studied Marbofloxacin exhibits linear kinetics in infected mice over a dose range from 1.25 to 10 mg/kg of body weight . The protein binding in the plasma of neutropenic infected mice is 29.77% .

Result of Action

The inhibition of bacterial DNA gyrase by Marbofloxacin and its derivatives results in the prevention of bacterial DNA synthesis . This leads to rapid bactericidal activity, resulting in the death of the bacteria .

properties

IUPAC Name

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORYSGPURSAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Marbofloxacin Impurity A

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